![molecular formula C15H23NO4S B13368941 4-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B13368941.png)
4-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine
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Overview
Description
4-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a morpholine ring substituted with a sulfonyl group attached to a methoxy-dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine typically involves multi-step organic reactions. One common method includes the sulfonylation of 2,6-dimethylmorpholine with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-[(5-Hydroxy-2,4-dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine.
Reduction: Formation of 4-[(5-Methoxy-2,4-dimethylphenyl)thio]-2,6-dimethylmorpholine.
Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy and dimethyl groups may contribute to the compound’s overall stability and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]aniline
- 4-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]benzene
- 4-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]pyridine
Uniqueness
4-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine stands out due to its unique combination of a morpholine ring and a sulfonyl group attached to a methoxy-dimethylphenyl moiety. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H23NO4S |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-(5-methoxy-2,4-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C15H23NO4S/c1-10-6-11(2)15(7-14(10)19-5)21(17,18)16-8-12(3)20-13(4)9-16/h6-7,12-13H,8-9H2,1-5H3 |
InChI Key |
QMKOMOIKMMUSIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C(=C2)OC)C)C |
Origin of Product |
United States |
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